5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride
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Overview
Description
5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride is a chemical compound with a molecular weight of 259.16 g/mol . It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure.
Preparation Methods
The synthesis of 5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride typically involves the reaction of 3,5-dichlorobenzyl chloride with thioamide under basic conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures. The product is then purified through recrystallization or chromatography techniques . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or proteins essential for the survival and proliferation of microbial or cancer cells . The compound may also interfere with cellular signaling pathways, leading to cell death or growth inhibition .
Comparison with Similar Compounds
5-[(3,5-Dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride can be compared with other thiazole derivatives, such as:
Thiazolidine: Known for its anticancer and antimicrobial properties.
Thiazole: Used in the synthesis of various pharmaceuticals and agrochemicals.
Dichlorobenzamide derivatives: These compounds share similar structural features and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and thiazole moieties, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
5-[(3,5-dichlorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2S.ClH/c11-7-1-6(2-8(12)4-7)3-9-5-14-10(13)15-9;/h1-2,4-5H,3H2,(H2,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTWVXGLKMKOPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CC2=CN=C(S2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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